3-Chloro-5-(trifluoromethyl)aniline
Overview
Description
3-Chloro-5-(trifluoromethyl)aniline: is an aromatic amine compound characterized by the presence of a chloro group and a trifluoromethyl group attached to the benzene ring.
Preparation Methods
Synthetic Routes and Reaction Conditions: One common method is the nitration of 3-chloro-5-(trifluoromethyl)nitrobenzene followed by reduction to the corresponding aniline . Another approach involves the direct amination of 3-chloro-5-(trifluoromethyl)benzene using ammonia or an amine source under suitable conditions .
Industrial Production Methods: In industrial settings, the production of 3-Chloro-5-(trifluoromethyl)aniline may involve large-scale nitration and reduction processes. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity while minimizing by-products and waste .
Chemical Reactions Analysis
Types of Reactions: 3-Chloro-5-(trifluoromethyl)aniline undergoes various chemical reactions, including:
Electrophilic Substitution: The presence of electron-withdrawing groups (chloro and trifluoromethyl) makes the aromatic ring less reactive towards electrophilic substitution.
Nucleophilic Substitution: The chloro group can be replaced by nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The aniline group can be oxidized to form nitroso or nitro derivatives, while reduction can convert nitro groups back to amines.
Common Reagents and Conditions:
Nitration: Concentrated nitric acid and sulfuric acid are used for nitration reactions.
Substitution: Nucleophiles such as sodium methoxide or potassium thiolate are used for nucleophilic substitution reactions.
Major Products Formed:
Nitration: 3-Chloro-5-(trifluoromethyl)nitrobenzene
Reduction: this compound
Substitution: Various substituted aniline derivatives depending on the nucleophile used
Scientific Research Applications
Chemistry: 3-Chloro-5-(trifluoromethyl)aniline is used as a building block in the synthesis of more complex organic molecules. Its unique substituents make it valuable in the development of new materials and catalysts .
Biology and Medicine: In medicinal chemistry, this compound is explored for its potential as a pharmacophore in drug design. The trifluoromethyl group is known to enhance the metabolic stability and bioavailability of drug candidates .
Industry: In the agrochemical industry, this compound is used in the synthesis of herbicides and pesticides. Its derivatives exhibit potent biological activity against various pests and weeds .
Mechanism of Action
The mechanism of action of 3-Chloro-5-(trifluoromethyl)aniline depends on its specific application. In pharmaceuticals, it may act by binding to specific molecular targets such as enzymes or receptors, thereby modulating their activity. The trifluoromethyl group can enhance the compound’s binding affinity and selectivity towards its target .
Comparison with Similar Compounds
- 2-Chloro-5-(trifluoromethyl)aniline
- 4-Chloro-3-(trifluoromethyl)aniline
- 3-Amino-4-chlorobenzotrifluoride
Comparison: 3-Chloro-5-(trifluoromethyl)aniline is unique due to the specific positioning of the chloro and trifluoromethyl groups on the benzene ring. This arrangement influences its chemical reactivity and physical properties, making it distinct from other similar compounds .
Properties
IUPAC Name |
3-chloro-5-(trifluoromethyl)aniline | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5ClF3N/c8-5-1-4(7(9,10)11)2-6(12)3-5/h1-3H,12H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OVENUGPMQDFGLE-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C=C1N)Cl)C(F)(F)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5ClF3N | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50989250 | |
Record name | 3-Chloro-5-(trifluoromethyl)aniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50989250 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
195.57 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
69411-05-8 | |
Record name | 3-Chloro-5-(trifluoromethyl)benzenamine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=69411-05-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-Chloro-5-(trifluoromethyl)aniline | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0069411058 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 3-Chloro-5-(trifluoromethyl)aniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50989250 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-chloro-5-(trifluoromethyl)aniline | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.067.244 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Feasible Synthetic Routes
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